molecular formula C13H21F3N2O3S B7509871 (1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone

(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone

Cat. No. B7509871
M. Wt: 342.38 g/mol
InChI Key: WOFHDOZZKSWJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone, also known as MTM or MTFM, is a chemical compound that belongs to the class of piperidine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone binds to the dopamine transporter and inhibits the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the levels of dopamine in the synaptic cleft, which can result in a range of physiological and behavioral effects.
Biochemical and physiological effects:
(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been shown to increase locomotor activity in rodents, which is a measure of the stimulation of the central nervous system. It has also been shown to increase the release of dopamine in the striatum, which is a region of the brain that is involved in the regulation of movement and reward.

Advantages and Limitations for Lab Experiments

(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has several advantages as a tool for scientific research. It is a highly selective ligand for the dopamine transporter, which means that it has a low affinity for other proteins in the brain. This makes it a useful tool for studying the role of the dopamine transporter in various neurological disorders.
However, there are also some limitations to the use of (1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments. It has a relatively short half-life, which means that its effects are relatively short-lived. This can make it difficult to study the long-term effects of dopamine on the brain.

Future Directions

There are several future directions for research on (1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone. One area of interest is the role of the dopamine transporter in addiction and substance abuse. (1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone could be used to study the effects of dopamine on the brain in individuals who are addicted to drugs or alcohol.
Another area of interest is the use of (1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone in the development of new treatments for neurological disorders. By studying the effects of (1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone on the brain, researchers may be able to develop new drugs that target the dopamine transporter and other proteins in the brain.
Conclusion:
(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. While there are some limitations to the use of (1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of (1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone involves the reaction of 1-methylsulfonylpiperidine with 3-(trifluoromethyl)piperidin-1-yl)methanone in the presence of a catalyst. The resulting product is purified through a series of steps, including crystallization and recrystallization.

Scientific Research Applications

(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This makes it a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

(1-methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N2O3S/c1-22(20,21)18-8-3-2-6-11(18)12(19)17-7-4-5-10(9-17)13(14,15)16/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFHDOZZKSWJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)N2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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